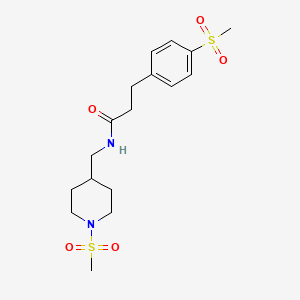

3-(4-(methylsulfonyl)phenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and piperidine precursors, followed by the introduction of the methylsulfonyl groups. This could potentially be achieved through a sulfonation reaction .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the propanamide backbone. The presence of the amide group could result in the formation of hydrogen bonds, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to produce a carboxylic acid and an amine. The methylsulfonyl groups could also potentially be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the sulfonamide groups could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Phospholipase A2 Inhibition and Cardioprotection

A series of compounds including analogs closely related to 3-(4-(methylsulfonyl)phenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide were synthesized and evaluated for their inhibitory activity against membrane-bound phospholipase A2. These compounds were found to significantly reduce myocardial infarction size in animal models, indicating potential cardioprotective effects. The structure-activity relationship study highlighted the importance of N-(phenylalkyl)piperidine derivatives for optimum potency, suggesting these compounds could be promising candidates for the development of new cardioprotective agents (Oinuma et al., 1991).

Antimicrobial Activity

Another study focused on the synthesis and antimicrobial evaluation of derivatives related to 3-(4-(methylsulfonyl)phenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide against pathogens affecting tomato plants. These compounds displayed significant antimicrobial activities, with some derivatives showing potency comparable to standard drugs. The study provides insights into the structure-activity relationships, indicating the potential of these compounds as antimicrobial agents (Vinaya et al., 2009).

Alzheimer’s Disease Treatment

Research into the treatment of Alzheimer’s disease has identified derivatives of 3-(4-(methylsulfonyl)phenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide as potential drug candidates. A series of N-substituted derivatives were synthesized and evaluated for their enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease treatment. These studies demonstrate the compound’s relevance in developing new therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).

Anticancer Agents

A novel approach to cancer treatment involves the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, including structures related to 3-(4-(methylsulfonyl)phenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide. These compounds were evaluated for their anticancer potential, with some showing significant activity against various cancer cell lines. This research underscores the potential of these compounds as leads in the development of new anticancer therapies (Rehman et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5S2/c1-25(21,22)16-6-3-14(4-7-16)5-8-17(20)18-13-15-9-11-19(12-10-15)26(2,23)24/h3-4,6-7,15H,5,8-13H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKZREVJJGOHAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2989629.png)

![(Z)-ethyl 1-(2-methoxyethyl)-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2989636.png)

![(E)-methyl 2-(4-fluorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2989638.png)

![N-(cyanomethyl)-2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2989643.png)

![5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2989646.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2989650.png)

![5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2989651.png)